ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride
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Overview
Description
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a synthetic organic compound with the molecular formula C8H13F2NO2·HCl This compound is notable for its unique structure, which includes a pyrrolidine ring and two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Esterification: The final step involves esterification, where the difluorinated intermediate is reacted with ethyl chloroacetate in the presence of a base like sodium hydride to form the ester.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors
Properties
CAS No. |
2408957-54-8 |
---|---|
Molecular Formula |
C8H14ClF2NO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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